molecular formula C18H19Cl3N2O5S B2609064 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide CAS No. 338967-67-2

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide

Cat. No.: B2609064
CAS No.: 338967-67-2
M. Wt: 481.77
InChI Key: CLWSFBMODLYHRN-UHFFFAOYSA-N
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Description

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group, multiple chlorine atoms, and a methoxyethoxy side chain, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step often involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions on the aromatic ring.

    Acetamide Formation: Finally, the acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyethoxy side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and chlorine atoms play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methoxyethoxy side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(N-(4-chlorophenylsulfonyl)-2,4-dichlorophenylamino)-N-methylacetamide: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.

    2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-ethoxyphenylamino)-N-methylacetamide: Contains an ethoxy group instead of methoxyethoxy, potentially altering its chemical properties.

Uniqueness

The presence of the methoxyethoxy group in 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-methylacetamide distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability, making it a more versatile compound for various applications.

Properties

IUPAC Name

2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O5S/c1-22-18(24)11-23(29(25,26)13-5-3-12(19)4-6-13)16-10-17(28-8-7-27-2)15(21)9-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWSFBMODLYHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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